6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c1-4-6-5-12-9-7(8(6)17-3)10(15)13-11(16)14(9)2/h5H,4H2,1-3H3,(H,13,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXAUSAMZUWUHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures[_{{{CITATION{{{1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d .... The reaction conditions often require a mixture of diphenyl oxide and biphenyl at temperatures around 250°C[{{{CITATION{{{_1{Synthesis of new pyrido [2,3- d]pyrimidin-5-one, pyrido 2,3- d ....
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, helps achieve high purity levels required for pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various functional groups, leading to derivatives with altered biological activity.
Wissenschaftliche Forschungsanwendungen
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its biological applications are vast, including its use as a potential therapeutic agent in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Medicine: Research has shown that derivatives of pyrido[2,3-d]pyrimidine exhibit anti-cancer properties, making them valuable in the development of new chemotherapy drugs. The compound's ability to interact with specific molecular targets in cancer cells highlights its potential in targeted therapy.
Industry: Beyond pharmaceuticals, this compound finds use in the development of agrochemicals and dyes, showcasing its versatility in industrial applications.
Wirkmechanismus
The mechanism by which 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exerts its effects involves the inhibition of key enzymes or receptors. For instance, in cancer therapy, it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By disrupting these pathways, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Table 1: Substituent Effects on Pyrido[2,3-d]Pyrimidine Derivatives
- Electronic Properties: Substituents at position 6 significantly modulate HOMO-LUMO gaps. For example, benzoyl-substituted derivatives (6a–d) exhibit gaps of 3.91–4.10 eV, correlating with charge transfer efficiency and reactivity .
- Spectroscopic Trends : Methyl protons in pyrido[2,3-d]pyrimidines resonate near 3.5 ppm, while aromatic protons appear at 6.5–8.5 ppm in ¹H NMR, consistent across derivatives .
Biologische Aktivität
6-Ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, also known as compound CAS 1105195-71-8, is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including antitumor properties, mechanisms of action, and relevant studies.
- Molecular Formula : C11H13N3O3
- Molecular Weight : 233.24 g/mol
- CAS Number : 1105195-71-8
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrido[2,3-d]pyrimidine derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| NCI-H1975 | >50 | Low activity observed |
| A549 | >50 | Low activity observed |
| NCI-H460 | >50 | Low activity observed |
In a comparative study, the compound exhibited lower cytotoxicity than other thienopyrimidine analogs, suggesting structural dependencies in biological activity. Specifically, the larger parent nucleus of pyridopyrimidine may hinder effective interaction with target proteins within cancer cells .
The mechanism by which 6-ethyl-5-methoxy-1-methylpyrido[2,3-d]pyrimidine exerts its effects may involve inhibition of key kinases involved in tumor progression. For example:
- EGFR Inhibition : While specific data on this compound's EGFR inhibitory activity is limited, related pyrido[2,3-d]pyrimidines have shown varying degrees of inhibition against EGFR mutations .
Case Studies and Research Findings
- Study on Anticancer Properties :
- Comparative Analysis with Thienopyrimidines :
- In Vitro Studies :
Q & A
Basic Research Question
Methodological Answer:
The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step alkylation, cyclization, and functionalization reactions. Key approaches include:
- Alkylation of pyrimidine precursors : For example, reacting 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide under basic conditions (K₂CO₃ or NEt₃) to introduce ethyl groups at the N3 position (40–53% yields) .
- Condensation reactions : Using substituted 3-formylchromones with 6-amino-1-methyluracil in THF under reflux with p-toluenesulfonic acid catalysis yields hydroxybenzoyl derivatives (77–92% yields) .
- Cyclocondensation : Cyclization of N’-benzoyl-carbohydrazide intermediates in phosphorous oxychloride produces thieno[2,3-d]pyrimidine derivatives with antimicrobial activity .
Q. Table 1: Representative Synthetic Routes and Yields
| Derivative Structure | Key Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| 6-Amino-1-ethyl-N3 derivatives | Ethyl iodide, K₂CO₃, DMF | 40–53 | ¹H NMR, LCMS | |
| Hydroxybenzoyl derivatives | 3-Formylchromone, p-TsOH, THF, reflux | 77–92 | ¹H/¹³C NMR, X-ray diffraction | |
| Thieno-pyrimidine derivatives | POCl₃, benzyl chlorides | 78–85 | ¹H NMR, antimicrobial assays |
Which spectroscopic techniques are most effective for characterizing this compound?
Basic Research Question
Methodological Answer:
Structural elucidation relies on a combination of:
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy δ ~3.5 ppm, methyl δ ~2.5 ppm) and carbon backbones. For example, 6a shows distinct peaks for OH (δ 10.13 ppm) and NH (δ 11.93 ppm) .
- LCMS/HPLC : Confirms molecular weight and purity (e.g., [M+H]+ 310.17 for hydroxybenzoyl derivatives) .
- X-ray crystallography : Resolves stereochemistry and confirms substituent positions .
- FT-IR and UV-Vis : Identifies functional groups (e.g., carbonyl stretches ~1700 cm⁻¹) and electronic transitions (HOMO-LUMO gaps ~3.9–4.1 eV via TD-DFT) .
How can computational chemistry methods like DFT optimize the synthesis or activity of this compound?
Advanced Research Question
Methodological Answer:
Computational tools enhance synthesis and activity prediction:
- Reaction path optimization : Quantum chemical calculations (e.g., B3LYP/6-311+G(d,p)) model transition states to identify low-energy pathways, reducing trial-and-error experimentation .
- Electronic structure analysis : DFT calculates HOMO-LUMO gaps (e.g., 3.93 eV for 6a), predicting charge transfer and reactivity. NBO analysis identifies stabilizing interactions (e.g., LP(O)→σ*(C-N)) .
- Molecular docking : Simulates binding to biological targets (e.g., eEF-2K or kinases) to prioritize derivatives for synthesis .
Q. Table 2: Computed HOMO-LUMO Gaps for Hydroxybenzoyl Derivatives
| Compound | ΔE (eV) | Key Substituents | Reference |
|---|---|---|---|
| 6a | 3.93 | 2-Hydroxy-5-methylbenzoyl | |
| 6b | 3.91 | 5-Fluoro-2-hydroxybenzoyl | |
| 6c | 4.10 | 5-Ethyl-2-hydroxybenzoyl |
How to resolve contradictions in biological activity data across different derivatives?
Advanced Research Question
Methodological Answer:
Contradictions often arise from structural variations or assay conditions. Strategies include:
- Structure-Activity Relationship (SAR) analysis : Compare substituent effects. For example, 6-(4-methoxyphenyl) derivatives show antimicrobial activity, while hydroxybenzoyl derivatives inhibit eEF-2K .
- Assay standardization : Re-evaluate activity under controlled conditions (e.g., IC₅₀ measurements against consistent cell lines).
- Meta-analysis : Cross-reference data from multiple studies (e.g., thieno-pyrimidines vs. pyrido-pyrimidines) to identify trends .
What methodological approaches are used to analyze substituent effects on bioactivity?
Advanced Research Question
Methodological Answer:
- Stepwise alkylation : Introduce substituents (e.g., benzyl, cyclopropyl) at N1 or N3 to assess steric/electronic impacts on kinase inhibition .
- Functional group swapping : Replace methoxy with fluoro or ethyl to modulate lipophilicity and binding affinity .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors at C2/C4) using software like Schrödinger .
How do spectral data inconsistencies arise, and how are they resolved?
Advanced Research Question
Methodological Answer:
Inconsistencies may stem from:
- Solvent effects : DMSO vs. CDCl₃ shifts NH/OH peaks (e.g., NH at δ 11.93 ppm in DMSO vs. δ 4.91 ppm in CDCl₃ ).
- Tautomerism : Keto-enol equilibria in dione derivatives require 2D NMR (e.g., HSQC, COSY) for resolution .
- Impurity interference : LCMS purity checks (>95%) and recrystallization (e.g., ethanol washes) ensure reliable data .
What are the challenges in scaling up laboratory-scale synthesis?
Advanced Research Question
Methodological Answer:
- Reaction optimization : Transition from batch to flow chemistry for exothermic steps (e.g., POCl₃-mediated cyclization) .
- Purification : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for cost-effective scale-up .
- Byproduct management : Monitor intermediates via inline FT-IR to minimize side reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
